molecular formula C30H46N4O4 B1673049 Hemiasterlin CAS No. 157207-90-4

Hemiasterlin

Cat. No.: B1673049
CAS No.: 157207-90-4
M. Wt: 526.7 g/mol
InChI Key: KQODQNJLJQHFQV-MKWZWQCGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of hemiasterlin involves several key steps. One notable method includes the use of Evans oxazolidinone to produce an enantiomerically pure tetramethyltryptophan unit . This highly linear route has a longest linear sequence of 17 steps. Another approach utilizes an N-benzothiazole-2-sulfonyl protecting group for peptide bond formation, resulting in a 13-step sequence . Additionally, a convergent multicomponent strategy featuring a four-component Ugi reaction has been employed to synthesize this compound efficiently .

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a foundation for scalable production.

Scientific Research Applications

Hemiasterlin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound serves as a valuable tool for studying microtubule dynamics and the mechanisms of antimitotic agents . Its unique structure and potent activity make it an ideal candidate for synthetic modification and the development of new analogues .

Biology: In biological research, this compound is used to investigate the cellular processes involved in mitosis and apoptosis. Its ability to disrupt microtubule dynamics provides insights into the regulation of cell division and the potential for targeting cancer cells .

Medicine: this compound and its analogues have shown significant promise as anticancer agents. They have been studied in preclinical models for their ability to inhibit tumor growth and overcome drug resistance . HTI-286, a synthetic analogue of this compound, has advanced to clinical trials for the treatment of various cancers .

Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new anticancer drugs. Its potent activity and unique mechanism of action make it a valuable candidate for further research and development .

Properties

CAS No.

157207-90-4

Molecular Formula

C30H46N4O4

Molecular Weight

526.7 g/mol

IUPAC Name

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-(1-methylindol-3-yl)butanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid

InChI

InChI=1S/C30H46N4O4/c1-18(2)23(16-19(3)28(37)38)34(11)27(36)25(29(4,5)6)32-26(35)24(31-9)30(7,8)21-17-33(10)22-15-13-12-14-20(21)22/h12-18,23-25,31H,1-11H3,(H,32,35)(H,37,38)/b19-16+/t23-,24-,25-/m1/s1

InChI Key

KQODQNJLJQHFQV-MKWZWQCGSA-N

Isomeric SMILES

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CN(C2=CC=CC=C21)C)NC

SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CN(C2=CC=CC=C21)C)NC

Canonical SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CN(C2=CC=CC=C21)C)NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hemiasterlin;  NSC695242;  Milnamide B;  (-)-Hemiasterlin;  NSC-695242;  NSC 695242; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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